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Compound of Interest

Compound Name: Cl-1015

Cat. No.: B1668927

Introduction

CI-1015 is an orally active, selective antagonist of the cholecystokinin B (CCK-B) receptor. This
document provides a representative overview of the initial safety and toxicology data for a
compound with the characteristics of CI-1015, structured to meet the needs of researchers,
scientists, and drug development professionals. Due to the limited availability of public data on
CI-1015, this guide synthesizes the expected preclinical safety evaluation for a small molecule
of this class, in line with regulatory guidelines such as those from the International Council for
Harmonisation (ICH). The information presented herein is illustrative and intended to provide a
framework for understanding the typical safety and toxicology assessment at the preclinical
stage.

Data Presentation

A standard preclinical toxicology program for a small molecule like CI-1015 would include
single-dose and repeated-dose toxicity studies in both a rodent and a non-rodent species,
genotoxicity assays, and safety pharmacology assessments. The primary goals of these
studies are to identify potential target organs for toxicity, determine the No-Observed-Adverse-
Effect-Level (NOAEL), and establish a safe starting dose for human clinical trials.

Table 1. Summary of Acute Oral Toxicity Studies
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. Route of Clinical Signs
Species Sex . ) LD50 (mg/kg)
Administration Observed

No mortality or
significant clinical

Rat M/F Oral >2000 ) o
signs of toxicity
at the limit dose.
No mortality.
Emesis observed

Dog M/F Oral >1000

at doses =500
mg/kg.

Table 2: Summary of 28-Day Repeated-Dose Oral Toxicity Studies

NOAEL
(mglkgl/day)

. Dose Levels
Species Sex
(mglkg/day)

Target Organs
and Key
Findings

Rat M/F 0, 50, 150, 500 150

At 500
mg/kg/day:
decreased body
weight gain, mild
hepatocellular

hypertrophy.

Dog M/F 0, 25, 75, 250 75

At 250
mg/kg/day:
reversible
increases in liver
enzymes (ALT,
AST), minimal
bile duct
hyperplasia.

Table 3: Summary of Genotoxicity Studies
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Concentration/Dos

Assay Test System Result
e Range
Bacterial Reverse S. typhimurium & E. )
_ . 1-5000 u g/plate Negative
Mutation (Ames) coli
In Vitro Chromosomal Human Peripheral )
) 10 - 1000 pg/mL Negative
Aberration Blood Lymphocytes
In Vivo Micronucleus Mouse Bone Marrow 250, 500, 1000 mg/kg Negative
Table 4. Summary of Safety Pharmacology Core Battery
System Study Type Species Key Findings
No adverse effects on
behavior, motor
Central Nervous Functional Rat activity, or
a
System Observational Battery physiological

parameters up to 500

mg/kg.

Cardiovascular

No significant effects

on heart rate, blood

Telemetry Dog pressure, or ECG
System
parameters up to 250
mg/kg.
No adverse effects on
) Whole Body respiratory rate or tidal
Respiratory System Rat
Plethysmography volume up to 500

mg/kg.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicology studies.

Below are representative protocols for the key experiments cited.

1. Acute Oral Toxicity Study (Up-and-Down Procedure)
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Test System: Sprague-Dawley rats (8-10 weeks old).

Methodology: A single limit dose of 2000 mg/kg was administered orally by gavage to a
single female rat. The animal was observed for mortality and clinical signs of toxicity for 4
hours post-dose and then daily for 14 days. If the animal survived, three additional animals
were dosed sequentially at the same level.

Observations: Clinical signs, body weight, and mortality were recorded. A gross necropsy
was performed at the end of the 14-day observation period.

. 28-Day Repeated-Dose Oral Toxicity Study
Test System: Wistar rats and Beagle dogs.
Dosing: The test article was administered daily via oral gavage for 28 consecutive days.

Groups: Four groups per species and sex: a vehicle control group and three dose groups
(low, mid, and high).

In-life Assessments: Daily clinical observations, weekly body weight and food consumption
measurements, ophthalmology, and detailed clinical examinations.

Laboratory Investigations: Hematology, clinical chemistry, and urinalysis were conducted at
baseline and at the end of the study.

Terminal Procedures: At the end of the 28-day dosing period, all animals underwent a full
necropsy. Organ weights were recorded, and a comprehensive list of tissues was collected
for histopathological examination.

. Bacterial Reverse Mutation Assay (Ames Test)

Test System:Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and
Escherichia coli strain (WP2 uvrA).

Methodology: The plate incorporation method was used with and without a metabolic
activation system (S9 mix). The test article was tested at five different concentrations.
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o Evaluation: A compound is considered mutagenic if it causes a dose-dependent increase in
the number of revertant colonies that is at least twice the background count.

Mandatory Visualizations

CCK-B Receptor Signaling Pathway

The cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor, is a G-protein
coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[1] Upon binding
of its endogenous ligand, cholecystokinin or gastrin, the receptor activates phospholipase C
(PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2]
These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C
(PKC), respectively, leading to a variety of cellular responses.[2]
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Figure 1. Simplified CCK-B Receptor Signaling Pathway and the antagonistic action of CI-
1015.

Experimental Workflow for an In Vivo Toxicology Study

The workflow for a typical in vivo toxicology study is a multi-step process that begins with
protocol design and ends with a final report. This systematic approach ensures that studies are
conducted in a controlled and reproducible manner, adhering to Good Laboratory Practice
(GLP) guidelines.[3][4]
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Figure 2. General experimental workflow for an in vivo toxicology study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

